molecular formula C5H6N2O B1351182 5-Methyl-1H-imidazole-4-carbaldehyde CAS No. 68282-53-1

5-Methyl-1H-imidazole-4-carbaldehyde

Cat. No. B1351182
CAS RN: 68282-53-1
M. Wt: 110.11 g/mol
InChI Key: KMWCSNCNHSEXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Synthesis of 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]-propan-2-ol (BIPO) and 1,3-bis[(4-methyl-5-imidazol-1-yl)ethylideneamino]propane (BIP)

  • Field : Organic Chemistry
  • Application : These compounds are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of these compounds demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .

Synthesis of {acetatoaqua[[(4-methylimidazol-5-yl)methylene]histamine]-copper(II)} perchlorate

  • Field : Inorganic Chemistry
  • Application : This compound is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of this compound demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in inorganic chemistry .

Synthesis of Schiff base condensates with tris(2-aminoethyl)amine (tren) or tris(3-aminopropyl)amine (trpn)

  • Field : Organic Chemistry
  • Application : These compounds are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of these compounds demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .

Synthesis of imidazolate-based metal organic framework (MOF) membrane

  • Field : Materials Science
  • Application : This membrane is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of this membrane demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in materials science .

Synthesis of 3,11-bis(4-imidazolylmethyl)-7-methyl-3,7,11,17-tetraazabicyclo[11.3.1]hepta-deca-1(17),13,15-triene

  • Field : Organic Chemistry
  • Application : This compound is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of this compound demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .

Synthesis of a 4-imidazolyl derivative of a 14-membered tetraazamacrocycle and Cu(II) eight and six coordinate compounds

  • Field : Inorganic Chemistry
  • Application : These compounds are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of these compounds demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in inorganic chemistry .

Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye

  • Field : Organic Chemistry
  • Application : This dye is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of this dye demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .

Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)

  • Field : Organic Chemistry
  • Application : These esters are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of these esters demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .

Fabrication of Colorimetric Chemosensor

  • Field : Analytical Chemistry
  • Application : This chemosensor is fabricated using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of fabrication is not specified in the source .
  • Results : The successful fabrication of this chemosensor demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in analytical chemistry .

Synthesis of Donor-Π-Acceptor (D-Π-A) Type Dye

  • Field : Organic Chemistry
  • Application : This dye is synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of this dye demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .

Preparation of Ethyl, n-Dodecyl and n-Hexadecyl Esters of Urocanic Acid (4-Imidazoleacrylic Acid)

  • Field : Organic Chemistry
  • Application : These esters are synthesized using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of synthesis is not specified in the source .
  • Results : The successful synthesis of these esters demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in organic chemistry .

Fabrication of Colorimetric Chemosensor

  • Field : Analytical Chemistry
  • Application : This chemosensor is fabricated using 5-Methyl-1H-imidazole-4-carbaldehyde .
  • Method : The exact method of fabrication is not specified in the source .
  • Results : The successful fabrication of this chemosensor demonstrates the utility of 5-Methyl-1H-imidazole-4-carbaldehyde in analytical chemistry .

Future Directions

properties

IUPAC Name

5-methyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-5(2-8)7-3-6-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWCSNCNHSEXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383814
Record name 5-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-imidazole-4-carbaldehyde

CAS RN

68282-53-1
Record name 5-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 2
5-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 4
5-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 6
5-Methyl-1H-imidazole-4-carbaldehyde

Citations

For This Compound
25
Citations
P Haba, A Sy, FB Tamboura, M Sarr… - European Journal of …, 2019 - eurjchem.com
… General studies The ligand HL was prepared in situ by a facile condensation of 5-methyl-1H-imidazole-4-carbaldehyde and N,Ndimethylethane-1,2-diamine in methanol (Scheme 1). …
Number of citations: 2 www.eurjchem.com
P Haba, TM Seck, MM Sow, M Sarr, IE Thiam, O Diouf… - academia.edu
… To a solution of 5-methyl-1H-imidazole-4-carbaldehyde (0.1100 g, 1 mmol) in 30 mL of ethanol was added (0.0881 g, 1 mmol) of N,N-dimethylethane-1,2-diamine. The resulting …
Number of citations: 2 www.academia.edu
D Luo, XP Zhou, D Li - Inorganic Chemistry, 2015 - ACS Publications
… Instead, a polymeric compound (7) based on Ni–imidazolate cages and formate was obtained by reacting Ni(ClO 4 ) 2 ·6H 2 O, 5-methyl-1H-imidazole-4-carbaldehyde, and m-…
Number of citations: 15 pubs.acs.org
MY Sun, M Xie, CW Zhou, XZ Wang, ZX Lian… - Science China …, 2023 - Springer
… Cages 1–4 were synthesized by solvothermal subcomponent self-assembly of zinc bromide, 5-methyl-1H-imidazole-4carbaldehyde, and corresponding amine molecules in N,N…
Number of citations: 0 link.springer.com
A Kourtellaris, W Lafargue‐Dit‐Hauret… - Advanced Optical …, 2022 - Wiley Online Library
… analogs, [ 17 ] namely EuTb-NBDC/Im (Im = imidazole), EuTb-NBDC/2mIm (2mIm = 2-methyl-1H-imidazole), EuTb-NBDC/mIma (mIma = 5-methyl-1H-imidazole-4-carbaldehyde), and …
Number of citations: 8 onlinelibrary.wiley.com
E Marcantonio, D Guazzetti, K Bugatti… - … A European Journal, 2023 - Wiley Online Library
… To a stirred solution of commercial 5-methyl-1H-imidazole-4carbaldehyde (1 g) in dichloromethane (4.5 mL), DBU (2.5 equiv.) was added at 0 C. After 15 min, TsCl, (2.0 equiv.) was …
XZ Wang, CW Zhou, J Zheng, ZX Lian… - Advanced …, 2023 - Wiley Online Library
To develop a simple and general method for improving the circularly polarized luminescence (CPL) performances of materials is of great significance. In this work, two pairs of CPL‐…
Number of citations: 5 onlinelibrary.wiley.com
KD Thomas, AV Adhikari, S Telkar… - European journal of …, 2011 - Elsevier
Three new series of 4-hydroxy-8-trifluoromethyl-quinoline derivatives were synthesized through multi step reactions. All the newly synthesized compounds were characterized by …
Number of citations: 133 www.sciencedirect.com
ZY Chen, ZH Long, XZ Wang, JY Zhou… - Inorganic …, 2021 - ACS Publications
Water oxidation to molecular oxygen is indispensable but a challenge for splitting H 2 O. In this work, a series of Co-based metal–organic cages (MOCs) for photoinduced water …
Number of citations: 12 pubs.acs.org
MJ Manos, EJ Kyprianidou, GS Papaefstathiou… - Inorganic …, 2012 - ACS Publications
… Thus, the reaction of single crystals of UCY-2 with 5-methyl-1H-imidazole-4-carbaldehyde (mIma) in CH 3 NO 2 at 50 C, resulted in the UCY-2/mIma analogue, in which the two terminal …
Number of citations: 56 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.